molecular formula C15H14N4O3S B5977277 N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide

N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide

Cat. No.: B5977277
M. Wt: 330.4 g/mol
InChI Key: SIEIJOXNEKXGJR-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a carbohydrazide group attached to the thiazole ring. The presence of a hydroxy and methoxy group on the phenyl ring further adds to its chemical diversity. This compound has garnered significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antioxidant activity can protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide: Lacks the hydroxy and methoxy groups on the phenyl ring.

    2-Hydroxy-3-methoxybenzaldehyde: Lacks the imidazo[2,1-B][1,3]thiazole and carbohydrazide groups.

Uniqueness

N’-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide is unique due to its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the imidazo[2,1-B][1,3]thiazole and carbohydrazide moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-12(19-6-7-23-15(19)17-9)14(21)18-16-8-10-4-3-5-11(22-2)13(10)20/h3-8,20H,1-2H3,(H,18,21)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEIJOXNEKXGJR-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CSC2=N1)C(=O)N/N=C\C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.